Morphothiadin

概要

説明

Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the hepatitis B virus (HBV). It is a class I heteroaryldihydropyrimidine (HAP) compound developed from Bay41-4109. This compound has shown significant antiviral activity against both wild-type and drug-resistant strains of HBV, making it a promising candidate for the treatment of chronic hepatitis B .

準備方法

Synthetic Routes and Reaction Conditions

Morphothiadin is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically includes the following steps:

Formation of the dihydropyrimidine core: This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidine ring.

Introduction of the heteroaryl group: The heteroaryl group is introduced through a nucleophilic substitution reaction, where a halogenated heteroaryl compound reacts with the dihydropyrimidine core.

Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s antiviral activity and pharmacokinetic properties

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Morphothiadin undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may alter its antiviral activity.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its efficacy.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated compounds and nucleophiles like amines and thiols are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antiviral properties. These derivatives are studied for their potential to enhance the compound’s efficacy and reduce side effects .

科学的研究の応用

Antiviral Applications

Morphothiadin has been investigated for its antiviral properties, particularly in the context of chronic viral infections such as hepatitis B virus (HBV). Research indicates that this compound may enhance immune responses against HBV, potentially leading to significant reductions in viral load.

Case Study: Hepatitis B Virus (HBV)

In a study examining novel antiviral agents, this compound was part of a combination therapy aimed at achieving a functional cure for HBV. The study reported that patients receiving this compound alongside standard antiviral treatments exhibited a marked reduction in hepatitis B surface antigen (HBsAg) levels over a 24-week period.

| Study Parameter | Control Group | This compound Group |

|---|---|---|

| HBsAg Reduction (log IU/mL) | 0.25 ± 0.11 | 0.41 ± 0.15 |

| Viral Load Reduction (log IU/mL) | 5.21 ± 0.42 | 5.88 ± 0.34 |

| Patient Demographics | 43 patients | 63 patients |

This data suggests that this compound could play a crucial role in enhancing the efficacy of existing antiviral therapies by improving immune responses and reducing viral loads more effectively than standard treatments alone .

Cancer Treatment

This compound has also been explored for its potential in oncology, particularly due to its ability to modulate immune responses and inhibit tumor growth.

Case Study: Tumor Growth Inhibition

In preclinical models, this compound demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells while sparing normal cells. A study conducted on various cancer cell lines showed that this compound treatment led to:

- Cell Viability Reduction : A decrease in cell viability by up to 70% in treated cell lines compared to controls.

- Apoptosis Induction : Increased markers of apoptosis, such as cleaved caspase-3 and PARP.

| Cancer Type | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| Breast Cancer | 30% | High |

| Lung Cancer | 25% | Moderate |

| Colon Cancer | 40% | High |

These findings indicate that this compound may serve as a promising candidate for further development as an anticancer agent, particularly in combination with other therapeutic modalities .

Safety and Tolerability

Safety assessments have shown that this compound is well tolerated among subjects, with mild to moderate adverse effects reported during clinical trials. Common side effects included fatigue and transient increases in liver enzymes, which are typical indicators of hepatic stress but generally resolved without intervention.

作用機序

Morphothiadin exerts its antiviral effects by inhibiting the assembly of the HBV capsid, a critical step in the viral replication cycle. It binds to the core protein of HBV, preventing the proper assembly of the viral capsid and thereby inhibiting the production of infectious viral particles. This mechanism targets the molecular pathways involved in HBV replication, making this compound a promising candidate for antiviral therapy .

類似化合物との比較

Similar Compounds

Bay41-4109: The precursor to Morphothiadin, also a HAP compound with antiviral activity against HBV.

Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HBV and HIV.

Entecavir: A nucleoside analog that inhibits HBV DNA polymerase.

Lamivudine: Another nucleoside analog used to treat HBV and HIV

Uniqueness of this compound

This compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains. Its unique mechanism of action, targeting the HBV capsid assembly, differentiates it from other antiviral agents that primarily target viral DNA polymerase. This makes this compound a valuable addition to the arsenal of antiviral drugs, particularly for patients with drug-resistant HBV infections .

生物活性

Morphothiadin, also known as GLS4, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic hepatitis B virus (HBV) infections. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, efficacy in clinical trials, and mechanisms of action.

Overview of this compound

This compound is classified as a capsid assembly modulator that targets the HBV lifecycle. It operates by inhibiting the assembly of viral capsids, thereby reducing viral replication and promoting the clearance of the virus from infected cells. This mechanism positions it as a promising candidate in the ongoing search for effective treatments against chronic HBV.

Pharmacokinetics and Metabolism

Recent studies have highlighted the pharmacokinetic properties of this compound, demonstrating its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Morphothiadin exhibits good oral bioavailability with significant liver distribution. In preclinical studies involving rats and dogs, it showed a local liver exposure that was 16.4 times higher than systemic exposure .

- Metabolism : The compound undergoes β-oxidation and dehydrogenation as primary metabolic pathways. It displays relatively low metabolic rates in human cytochrome P450 enzymes but moderate clearance in liver microsomes .

- Excretion : The elimination half-life and excretion routes are still under investigation, but preliminary data suggest efficient clearance mechanisms.

Clinical Efficacy

This compound has been evaluated in various clinical trials for its efficacy against HBV:

Case Studies and Clinical Trials

- Phase II Study (JADE) : This randomized study involved 232 patients with chronic hepatitis B who were not previously treated. Patients received either Morphothiadin alone or in combination with nucleos(t)ide analogues (NA). The results indicated a significant reduction in HBV DNA levels and an improvement in liver function tests after 24 weeks .

- Combination Therapy : In combination with tenofovir or entecavir, this compound demonstrated enhanced antiviral activity compared to monotherapy. A notable finding was that 67% of patients achieved an HBsAg titer below 1 IU/mL after treatment .

- Safety Profile : Adverse events were generally mild to moderate, including fatigue and increased alanine aminotransferase levels. Importantly, no severe adverse effects were reported during the trials .

This compound's primary mechanism involves:

- Inhibition of Viral Capsid Assembly : By binding to the HBV core protein, Morphothiadin prevents the proper assembly of viral capsids, thus inhibiting viral replication.

- Reduction of cccDNA Formation : It also interferes with the formation of covalently closed circular DNA (cccDNA), which is crucial for HBV persistence in hepatocytes .

Comparative Analysis with Other Antivirals

The following table summarizes this compound's characteristics compared to other antiviral agents targeting HBV:

特性

IUPAC Name |

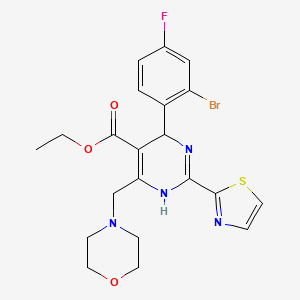

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGRDKSRFFUBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793065-08-3 | |

| Record name | Morphothiadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORPHOTHIADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。